2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the azetidine ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Scientific Research Applications
2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.
Medicine: The compound is explored for its potential therapeutic properties, including its role in drug development for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry .
Mechanism of Action
The mechanism of action of 2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenylpyridazin-3-one
- 2-{1-[2-(2-Methylphenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of azetidine and pyridazinone moieties.
Properties
IUPAC Name |
2-[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-16-7-5-6-10-18(16)13-22(27)24-14-19(15-24)25-21(26)12-11-20(23-25)17-8-3-2-4-9-17/h2-12,19H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIPMQPCWMBXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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